molecular formula C8H10F6O2Si B13717300 E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one

E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one

Cat. No.: B13717300
M. Wt: 280.24 g/mol
InChI Key: ZPDRURCPUBSLNQ-GQCTYLIASA-N
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Description

E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one is a fluorinated organic compound known for its unique chemical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one typically involves the reaction of hexafluoroacetone with trimethylsilyl enol ethers under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to form alcohols or other reduced forms.

    Substitution: Undergoes nucleophilic substitution reactions, especially with halides. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one is utilized in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications due to its unique reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved often include the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions.

Comparison with Similar Compounds

Similar compounds include other fluorinated ketones and silyl enol ethers. E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one is unique due to its combination of fluorine and trimethylsiloxy groups, which confer distinct reactivity and stability compared to its analogs.

Properties

Molecular Formula

C8H10F6O2Si

Molecular Weight

280.24 g/mol

IUPAC Name

(E)-1,1,1,5,5,5-hexafluoro-4-trimethylsilyloxypent-3-en-2-one

InChI

InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(8(12,13)14)4-5(15)7(9,10)11/h4H,1-3H3/b6-4+

InChI Key

ZPDRURCPUBSLNQ-GQCTYLIASA-N

Isomeric SMILES

C[Si](C)(C)O/C(=C/C(=O)C(F)(F)F)/C(F)(F)F

Canonical SMILES

C[Si](C)(C)OC(=CC(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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